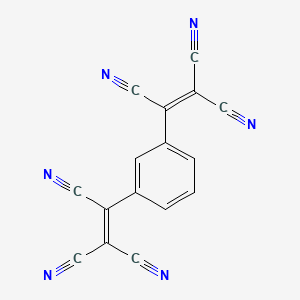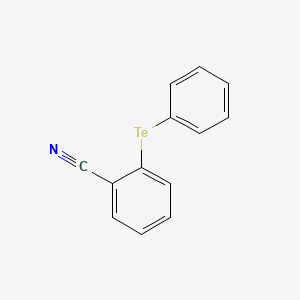
2-(Phenyltellanyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyltellanyl)benzonitrile is an organic compound that features a tellurium atom bonded to a phenyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyl tellurium reagent. One common method is the reaction of benzonitrile with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenyltellanyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The phenyl tellurium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions, often requiring a catalyst or specific solvent.
Major Products Formed
Oxidation: Tellurium oxides and benzonitrile derivatives.
Reduction: Tellurium hydrides and modified benzonitrile.
Substitution: Various substituted benzonitrile compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Phenyltellanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Phenyltellanyl)benzonitrile involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes or the alteration of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: Lacks the tellurium atom and has different chemical properties and reactivity.
Phenyl tellurium compounds: Similar in containing tellurium but may have different substituents and reactivity.
Tellurium-containing nitriles: Share the nitrile group and tellurium atom but differ in the specific structure and properties.
Uniqueness
2-(Phenyltellanyl)benzonitrile is unique due to the presence of both a tellurium atom and a benzonitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113560-90-0 |
|---|---|
Formule moléculaire |
C13H9NTe |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
2-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H |
Clé InChI |
QUGHUNSISDJBRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
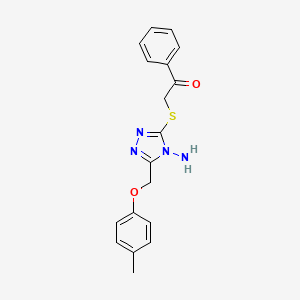
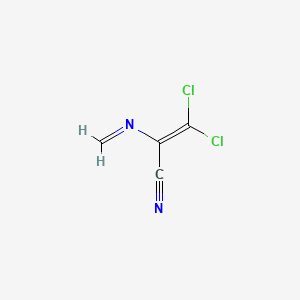
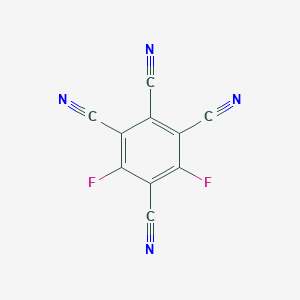
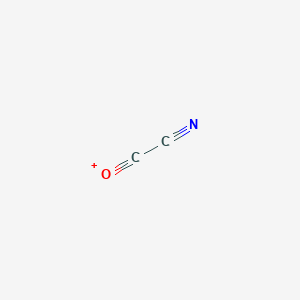
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
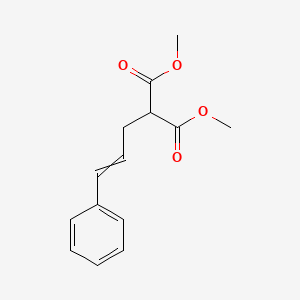


![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
